Tdo-HT

Description

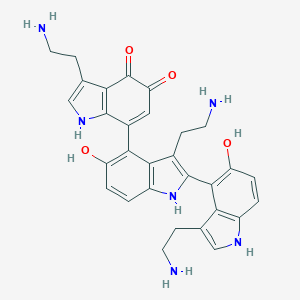

Structure

3D Structure

Properties

CAS No. |

118230-91-4 |

|---|---|

Molecular Formula |

C30H30N6O4 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione |

InChI |

InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2 |

InChI Key |

CEMLZXOOHUQQHH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |

Other CAS No. |

118230-91-4 |

Synonyms |

4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |

Origin of Product |

United States |

Molecular Architecture and Enzymatic Mechanisms of Tryptophan 2,3 Dioxygenase Tdo

Regulatory Mechanisms Governing TDO Enzymatic Activity

Influence of Substrate and Cofactor Availability on TDO Function

The enzymatic activity of Tryptophan 2,3-Dioxygenase is highly dependent on the availability of its substrate, L-tryptophan, and its essential heme cofactor.

Substrate Availability: The binding of L-tryptophan to TDO induces conformational changes that are essential for the enzyme's catalytic efficiency. This "induced-fit" behavior ensures the proper formation of the active site and the exclusion of water, which is critical for the oxygenation reaction pnas.org. L-tryptophan acts as an allosteric inducer, contributing to the activation of TDO nih.gov. When tryptophan levels are high, its binding to non-catalytic exosites on the enzyme stabilizes the active tetrameric form of TDO, leading to an increased rate of tryptophan degradation frontiersin.orgfrontiersin.orgpnas.org. This mechanism allows for the rapid clearance of excess dietary tryptophan, thereby preventing hypertryptophanemia and maintaining physiological tryptophan concentrations frontiersin.orgpnas.org.

Cofactor Availability: As a hemoprotein, TDO requires heme as a prosthetic group for its function nih.govuniprot.orguniprot.orgnih.govwikipedia.orguniprot.org. The heme iron in TDO is typically in the ferric (Fe³⁺) state, which is inactive nih.gov. For the enzyme to become catalytically competent and oxidize tryptophan, the heme-Fe³⁺ must be reduced to the heme-ferrous (Fe²⁺) state nih.gov. This reductive activation can be stimulated by various agents, including reactive oxygen species (e.g., superoxide (B77818), hydrogen peroxide) and reducing agents (e.g., ascorbate (B8700270), sodium hydrosulfite) nih.gov. The dynamic allocation of heme within the cell, influenced by factors such as nitric oxide, also plays a role in regulating TDO activity by affecting the enzyme's heme content biorxiv.org.

A summary of the influence of substrate and cofactor availability on TDO function is presented in the table below:

| Factor | Effect on TDO Function | Mechanism |

| L-Tryptophan (Substrate) | Activates and stabilizes TDO activity. | Induced-fit mechanism, allosteric induction, binding to non-catalytic exosites stabilizes active tetramer. nih.govfrontiersin.orgfrontiersin.orgpnas.orgpnas.org |

| Heme (Cofactor) | Essential for catalytic activity. | Heme-Fe³⁺ must be reduced to heme-Fe²⁺ for tryptophan oxidation. nih.gov |

| Reducing Agents / ROS | Stimulate TDO activity. | Facilitate the reduction of heme-Fe³⁺ to heme-Fe²⁺. nih.gov |

Allosteric and Post-Translational Control of TDO

Tryptophan 2,3-Dioxygenase activity is finely tuned through both allosteric regulation and post-translational modifications, ensuring precise control over tryptophan metabolism.

Allosteric Control: TDO is subject to allosteric regulation, possessing at least two distinct binding sites for tryptophan: a catalytic site and an allosteric site nih.gov. The binding of tryptophan to these non-catalytic, allosteric sites (also referred to as exosites) is a key regulatory mechanism frontiersin.orgpnas.org. This allosteric binding stabilizes the active tetrameric conformation of TDO, thereby increasing its stability and enhancing tryptophan catabolism, particularly when tryptophan is abundant frontiersin.orgfrontiersin.orgpnas.org. Conversely, when tryptophan is scarce, it detaches from these exosites, leading to the dissociation of the tetramer and a decrease in TDO activity pnas.org. This allosteric mechanism allows TDO to function as a "tryptophan sensor," adapting its catabolic rate to the dietary supply of tryptophan frontiersin.orgfrontiersin.org. Studies have also indicated that TDO activity can be allosterically inhibited by an NAD(P)H-mediated feedback mechanism portlandpress.com.

Post-Translational Control: Beyond allosteric modulation, the stability and activity of TDO are also regulated through post-translational mechanisms, primarily involving ubiquitination and proteasomal degradation. Recent research indicates that the systemic concentration of tryptophan is largely controlled by the post-translational stability of TDO frontiersin.orgpnas.org. When tryptophan levels are low, the detachment of tryptophan from the exosites unmasks a "degron" on the TDO enzyme frontiersin.orgpnas.org. This unmasking triggers the polyubiquitination of TDO by an E3 ligase (SKP1-CUL1-F-box), leading to its degradation via the proteasome frontiersin.orgfrontiersin.orgpnas.org. This degradation effectively interrupts tryptophan catabolism, helping to maintain blood tryptophan levels when the amino acid is scarce frontiersin.orgpnas.org. This dynamic regulation of TDO protein levels through post-translational stability represents a crucial checkpoint in tryptophan homeostasis frontiersin.orgfrontiersin.org. While post-translational modifications (PTMs) like nitration, N-terminal acetylation, and phosphorylation have been identified for related enzymes like indoleamine 2,3-dioxygenase (IDO1), specific detailed PTMs for TDO beyond ubiquitination and degradation are areas of ongoing research biorxiv.orgnih.gov.

| Regulatory Mechanism | Description | Impact on TDO Activity/Stability |

| Allosteric Regulation by Tryptophan | Tryptophan binds to non-catalytic exosites. | Stabilizes active tetrameric TDO, increasing catabolism when tryptophan is abundant. nih.govfrontiersin.orgfrontiersin.orgpnas.org |

| NAD(P)H Feedback | Allosteric inhibition by NAD(P)H. | Decreases TDO activity. portlandpress.com |

| Ubiquitination & Proteasomal Degradation | Tryptophan detachment from exosites unmasks a degron, leading to polyubiquitination and proteasomal degradation. | Decreases TDO protein levels and catabolism when tryptophan is scarce. frontiersin.orgfrontiersin.orgpnas.org |

Advanced Research on Tdo Inhibition and Modulation

Principles of TDO Enzymatic Inhibition

Tryptophan 2,3-dioxygenase (TDO) is a key rate-limiting enzyme in the kynurenine (B1673888) pathway, responsible for catalyzing the oxidative cleavage of the indole (B1671886) ring of L-tryptophan (L-Trp) to N-formylkynurenine (NFK) scirp.orgresearchgate.netpatsnap.compnas.org. This initial step in tryptophan degradation is crucial, as downstream metabolites, particularly kynurenine, possess immunosuppressive properties scirp.orgpatsnap.comscirp.org. TDO is primarily expressed in the liver, but its overexpression has been observed in various cancer cells, contributing to an immunosuppressive tumor microenvironment scirp.orgpatsnap.comacs.org.

The mechanism of TDO inhibition involves preventing the enzyme from converting tryptophan, thereby maintaining higher levels of tryptophan and reducing the accumulation of immunosuppressive kynurenine patsnap.com. This rebalances the immune environment, promoting the proliferation and function of T cells, which are critical for an effective anti-tumor immune response scirp.orgpatsnap.com.

Enzyme inhibitors can function through various mechanisms, including direct, time-dependent, and metabolism-dependent inhibition bioivt.com. Direct inhibition occurs when an inhibitor binds to the enzyme's active site, preventing the substrate from binding, or by binding to another site on the enzyme to block catalysis wikipedia.orgkhanacademy.org. This binding can be reversible or irreversible wikipedia.org. Reversible inhibitors bind non-covalently and can spontaneously dissociate, allowing the enzyme to regain function wikipedia.org. Competitive inhibition, a type of direct inhibition, involves the inhibitor competing with the substrate for the active site khanacademy.org. Non-competitive inhibition, conversely, involves the inhibitor binding to a site other than the active site, reducing the enzyme's activity without affecting substrate binding affinity wikipedia.orgkhanacademy.org. Time-dependent inhibition (TDI) occurs after a period of incubation with the enzyme, and its effect is delayed bioivt.com.

Comprehensive Development of Small Molecule TDO Inhibitor Compounds

The development of small molecule TDO inhibitors is a dynamic area of research, with efforts focused on identifying and optimizing compounds with high potency and selectivity.

Identification and Classification of Distinct Structural Classes of TDO Inhibitors

TDO inhibitors are diverse, characterized by different heterocyclic cores that interact with the TDO active site through various mechanisms scirp.orgscirp.org. Several distinct structural classes have been identified and extensively studied:

Indole Derivatives: These were among the first reported TDO inhibitors. For instance, compound 680C91, a 3-(2-(pyridyl)ethenyl)indole derivative, demonstrated potent inhibitory activity with a Ki of 51 nM and an IC50 of 0.28 µM scirp.orgprobechem.comrndsystems.commedchemexpress.com. Structure-activity relationship (SAR) studies have confirmed the indole ring as a crucial core structure for TDO inhibitory activity in this class scirp.org. Further modifications, such as replacing the indole ring, increasing side chains, and altering the ethylene (B1197577) chain or aromatic side chain, have been explored to enhance activity scirp.org.

Naphthotriazole Diones: This class includes compounds identified through virtual screening and subsequent SAR studies. The naphthotriazole dione (B5365651) core structure is essential for TDO inhibitory activity scirp.org. Compound 6, a naphthotriazole dione derivative, exhibited particularly prominent TDO inhibitory activity with an IC50 value of 30 nM, demonstrating 24 times greater potency than its initial lead compound (compound 4, IC50 = 711 nM) and 21 times higher selectivity for TDO over IDO scirp.orgscirp.org.

Tryptanthrin (B1681603) Derivatives: Tryptanthrin derivatives, with their unique structure, have emerged as important lead compounds for developing new TDO inhibitors scirp.orgscirp.org. Systematic evaluation of these derivatives, including compound 11, has been conducted to assess their TDO inhibitory activity scirp.org.

Aminoisoxazoles: A series of aminoisoxazole derivatives have also been reported as TDO inhibitors scirp.orgscirp.org.

Platinum (IV) Complexes and Small Molecule Conjugates: These newer classes combine platinum (IV) prodrugs with TDO inhibitors to achieve synergistic effects in chemotherapy and immune modulation scirp.orgscirp.org. For example, platinum (IV) complex 15 showed significant TDO inhibitory activity with an IC50 of 0.85 µM, effectively blocking kynurenine generation scirp.orgscirp.org. Compound 16 had an IC50 of 0.27 µM against HepG-2 cells scirp.orgscirp.org.

1H-Indazole Derivatives: Nitro-aryl 1H-indazole derivatives have been designed and synthesized, with compounds like HT-28 and HT-30 showing nanomolar potency and excellent selectivity against TDO, with IC50 values of 0.62 µM and 0.17 µM, respectively nih.gov. HT-37 demonstrated dual IDO1 and TDO inhibitory activity nih.gov.

Isatin (B1672199) Derivatives: Isatin derivatives represent a new class of TDO inhibitors. Initial weak inhibitors like isatin (compound 1) have been optimized, leading to compounds with significantly enhanced inhibition potency, such as compound 40, which achieved a 130-fold increase in potency (1.0 ± 0.6 µM) tandfonline.com.

The following table summarizes some notable TDO inhibitors and their activities:

| Compound Name | Structural Class | IC50 / Ki (TDO) | Selectivity (vs. IDO) | Reference |

| 680C91 | Indole Derivative | Ki = 51 nM, IC50 = 0.28 µM | Selective | scirp.orgrndsystems.commedchemexpress.com |

| Compound 6 | Naphthotriazole Dione | IC50 = 30 nM | >21-fold | scirp.orgscirp.org |

| HT-28 | 1H-Indazole Derivative | IC50 = 0.62 µM | Excellent | nih.gov |

| HT-30 | 1H-Indazole Derivative | IC50 = 0.17 µM | Excellent | nih.gov |

| HT-37 | 1H-Indazole Derivative | IC50 = 0.46 µM | Dual (IDO1/TDO) | nih.gov |

| Compound 15 | Platinum (IV) Complex | IC50 = 0.85 µM | - | scirp.orgscirp.org |

| Compound 16 | Platinum (IV) Complex | IC50 = 0.27 µM (HepG-2 cells) | - | scirp.orgscirp.org |

| Compound 40 | Isatin Derivative | 1.0 ± 0.6 µM | - | tandfonline.com |

| LM10 | - | Ki = 5.6 µM, IC50 = 0.62 µM | Selective | probechem.com |

| NTRC 3531-0 | - | IC50 = 490 nM (hTDO), 816 nM (cellular) | Selective | probechem.comnih.gov |

In-depth Preclinical Structure-Activity Relationship (SAR) Studies of TDO Inhibitors

Preclinical SAR studies are fundamental to understanding how chemical modifications impact the potency and selectivity of TDO inhibitors.

Systematic investigation of substituent effects reveals critical insights into TDO inhibition:

Indole Derivatives: The indole ring is crucial for TDO inhibitory activity. Modifications to the indole ring, side chains, ethylene chain, and aromatic side chain can significantly enhance TDO inhibitory activity scirp.org.

Naphthotriazole Diones: Introducing hydrophobic groups on the benzene (B151609) ring and rigid tertiary amides at the para and meta positions of the N-benzyl group on the naphthotriazole dione core structure significantly improves the inhibitory effect on TDO scirp.org. The introduction of an N-methylpiperazine amide group on the naphthotriazole dione core, as seen in compound 6, formed additional hydrogen bonds with the conserved Arg144 residue in the TDO active site, leading to enhanced activity and selectivity over IDO scirp.orgscirp.org.

Tryptanthrin Derivatives: Substituents at position 8 of the tryptanthrin core structure significantly affect TDO inhibitory activity. Compounds with electron-withdrawing groups (e.g., -F, -Br, or -NO2) at position 8 exhibited higher TDO inhibitory activity, while substituents at position 2 had a negative impact scirp.org.

1H-Indazole Derivatives: SAR analysis of nitro-aryl 1H-indazole derivatives showed that the nitro-aryl group at the C-4 position was beneficial for TDO inhibition. Substituents at the C-6 position significantly affected the activity and selectivity for IDO1/TDO nih.gov.

Platinum (IV) Complexes and Small Molecule Conjugates: The presence of hydroxyl groups in platinum (IV) complexes significantly enhanced cell uptake, anti-tumor activity, and TDO inhibitory activity. In small molecule conjugates, the introduction of lipophilic side chains to the indole ring core structure significantly enhanced inhibitory activity scirp.orgscirp.org.

General Observations: Increasing the size of N-substituents with physiologically nonionized moieties can lead to a loss of activity and a growing gap between cellular and enzymatic potencies acs.org. However, introducing longer N-substituents with hydrogen bond donors like piperidine (B6355638) and pyrrolidine (B122466) can lead to better results acs.org.

Computational and experimental methods are crucial for elucidating the precise molecular interactions between TDO and its inhibitors, guiding rational drug design:

Active Site Characteristics: The TDO active site is generally described as highly hydrophobic and relatively small acs.org. The L-tryptophan substrate binds in a pocket over the distal face of the heme, interacting with residues in helices αB and αD, and the αD–αE and αJ–αK loops pnas.org. The carboxylate group of tryptophan is recognized by bidentate ion-pair interactions with the side chain of Arg117 pnas.org.

Hydrogen Bonding Networks: SAR studies have revealed that a dense hydrogen bond network, primarily involving His55 and Thr254 residues, is essential for achieving high TDO inhibition acs.orgacs.orgunamur.be. For example, compound 6, a naphthotriazole dione, formed additional hydrogen bonds with the conserved Arg144 residue in the TDO active site, which was a key factor in enhancing its activity scirp.orgscirp.org.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding modes and affinities of inhibitors within the TDO active site. Studies have used molecular docking to identify potential TDO inhibitors and to understand the interactions scirp.orgtandfonline.comresearchgate.netrsc.org. For instance, molecular docking studies revealed that tryptanthrin derivatives could strongly coordinate with the heme iron (Fe) of human TDO through the oxygen atom on the tryptophan ring, thereby binding to the active site scirp.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of inhibitor-TDO complexes under physiological conditions researchgate.netrsc.org. These simulations can highlight the energetic contributions of various forces (e.g., van der Waals, electrostatic, solvation) to binding stability researchgate.net.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, including machine learning and convolutional neural network-based approaches, are developed to predict TDO inhibitory activity based on chemical structures researchgate.net.

Experimental Mapping: X-ray crystallography provides high-resolution structural information of TDO in complex with substrates or inhibitors, directly visualizing binding poses and interactions pnas.org. This experimental mapping helps validate computational predictions and provides a basis for further rational design nih.gov. The active site of TDO is fully formed only in the binary complex with the substrate, exhibiting an induced-fit behavior crucial for excluding water during catalysis and stabilizing the enzyme pnas.org.

Optimization Strategies for Enhancing TDO Inhibitor Potency and Specificity

Optimization strategies for TDO inhibitors aim to improve their efficacy, selectivity, and pharmacokinetic properties:

Structural Modification and Derivatization: This is a primary strategy involving systematic changes to the core structure and substituents to enhance inhibitory potency and selectivity scirp.orgtandfonline.comacs.org. This includes introducing specific functional groups, optimizing lipophilicity, and exploring different heterocyclic cores scirp.orgscirp.orgacs.org. For example, in indole derivatives, modifications to the indole ring and side chains significantly enhanced TDO inhibitory activity scirp.org.

Targeting Specific Enzyme Forms: Recent research has explored targeting the apo form of TDO2 (the enzyme without its heme cofactor) as a promising alternative approach to develop more potent TDO2 inhibitors. This strategy has shown success in generating inhibitors with low nanomolar cellular potency biorxiv.org.

Improving Selectivity over IDO: TDO and IDO1 both catalyze the same reaction but have different tissue distributions and physiological roles researchgate.netrsc.org. Developing inhibitors with high selectivity for TDO over IDO1 is crucial to minimize off-target effects and ensure specific therapeutic action scirp.orgscirp.orgprobechem.commichaeljfox.org. SAR studies often focus on identifying structural features that confer this selectivity, such as the N-methylpiperazine amide group in certain naphthotriazole diones scirp.orgscirp.org.

Enhancing Bioavailability and Stability: Many TDO inhibitors are still in the laboratory research stage, and their bioavailability and stability require further optimization for clinical application scirp.orgscirp.org. Strategies include structural modifications to improve stability in biological matrices (e.g., human whole blood) and optimizing absorption and distribution properties scirp.orgmichaeljfox.org. For example, compound 10, an aminoisoxazole derivative, showed significantly enhanced stability in human whole blood scirp.org.

The ongoing research and development in these areas are paving the way for the emergence of highly effective and low-toxicity TDO inhibitors, offering new therapeutic options for a range of diseases.

Tdo Mediated Metabolic Interplay with 5 Hydroxytryptamine 5 Ht Synthesis

Regulation of Tryptophan Substrate Pool for Central and Peripheral 5-HT Biosynthesis

Tryptophan is the sole precursor for 5-HT synthesis nih.govnih.gov. The availability of tryptophan is a critical determinant of 5-HT synthesis, particularly in the brain frontiersin.orgsemanticscholar.org. TDO, primarily expressed in the liver, plays a central role in regulating systemic tryptophan levels by initiating its degradation via the kynurenine (B1673888) pathway wikipedia.orgportlandpress.comnih.gov. An inverse relationship exists between TDO activity and brain tryptophan concentration, and consequently, 5-HT synthesis nih.govsemanticscholar.org.

When TDO activity is high, more tryptophan is shunted towards the kynurenine pathway, reducing the amount of tryptophan available for 5-HT biosynthesis in both central and peripheral tissues frontiersin.orgnih.gov. Conversely, inhibition or genetic deletion of TDO leads to a significant increase in plasma and brain tryptophan concentrations researchgate.netsemanticscholar.orgasahikawa-med.ac.jp. For instance, studies in TDO-deficient (Tdo-/-) mice have shown a substantial elevation (approximately 10-fold in plasma and 20-fold in brain) of tryptophan levels compared to wild-type mice asahikawa-med.ac.jp. This increased tryptophan availability subsequently enhances 5-HT synthesis and turnover in the brain asahikawa-med.ac.jpresearchgate.net.

The regulation of TDO itself is complex, involving glucocorticoid induction, substrate activation by tryptophan, cofactor activation by heme, and end-product inhibition nih.govportlandpress.com. Stress hormones, such as cortisol, are known to activate TDO, thereby promoting the conversion of tryptophan into kynurenine and potentially contributing to serotonin (B10506) deficiency nih.govmdpi.comnih.govoup.com. This highlights TDO's crucial role in controlling the tryptophan substrate pool for 5-HT synthesis under various physiological and pathophysiological conditions.

Enzymatic Control Points within the 5-HT Pathway Influenced by TDO Activity

The rate-limiting step in 5-HT biosynthesis is the hydroxylation of tryptophan, catalyzed by tryptophan hydroxylase (TPH) nih.govsemanticscholar.orgfrontiersin.org. TPH exists in two isoforms: TPH1, found in peripheral tissues, and TPH2, predominantly in the brain nih.govjnutraceutical.com. While TPH is considered the rate-limiting enzyme, its activity is significantly influenced by the availability of its substrate, tryptophan frontiersin.orgsemanticscholar.org.

Investigating the Modulation of 5-HT Turnover via Pharmacological TDO Inhibition

Pharmacological inhibition of TDO has emerged as a strategy to modulate 5-HT turnover. By blocking TDO activity, the peripheral degradation of tryptophan is reduced, leading to increased tryptophan availability for 5-HT synthesis in the brain nih.govresearchgate.net. This approach aims to enhance serotonergic neurotransmission.

Research findings support the efficacy of TDO inhibitors in increasing brain tryptophan and 5-HT levels. For example, administration of 680C91, a potent and selective TDO inhibitor, resulted in marked increases in brain tryptophan, 5-HT, and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in rats nih.gov. This increase in 5-HT levels was comparable to or even greater and longer-lasting than that achieved with direct tryptophan administration, underscoring TDO's critical role in regulating whole-body tryptophan catabolism and brain 5-HT levels nih.gov.

Furthermore, pharmacological TDO inhibition has shown potential in preclinical models for conditions associated with altered serotonin levels. For instance, in swim-stressed rats, acute administration of citalopram, an antidepressant, was found to decrease TDO activity, leading to increased tryptophan availability for 5-HT synthesis and activated serotonergic neurotransmission in limbic brain areas nih.govif-pan.krakow.pl. TDO inhibitors are also being investigated as potential therapeutic agents for neurological diseases, including Parkinson's disease, by increasing brain L-tryptophan levels and influencing neuroactive metabolites uu.nl. The development of selective TDO inhibitors is an active area of research for modulating 5-HT turnover and addressing related neurological and psychiatric disorders mdpi.comekb.eg.

Chemical Synthesis Methodologies for Relevant Compounds

Strategic Synthetic Routes for TDO Inhibitor Scaffolds

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that plays a crucial role in tryptophan catabolism, a metabolic pathway implicated in various pathologies, including cancer and neurodegenerative diseases sci-hub.seresearchgate.netacs.orgnih.govpreprints.org. The inhibition of TDO has emerged as a significant therapeutic strategy, particularly in cancer immunotherapy, by preventing tryptophan depletion in the tumor microenvironment that can suppress T-effector cells sci-hub.seresearchgate.netnih.gov. The design and synthesis of potent and selective TDO inhibitors necessitate diverse and sophisticated synthetic methodologies.

Exploration of Classical Organic Synthesis Approaches (e.g., Heterocycle Annulation, Functionalization Reactions)

Classical organic synthesis approaches are fundamental to constructing the complex molecular architectures often found in TDO inhibitor scaffolds, many of which incorporate heterocyclic motifs sci-hub.semdpi.comresearchgate.netunil.ch. Methods such as heterocycle annulation and various functionalization reactions are routinely employed.

Heterocycle annulation, which involves the formation of a new ring, often a heterocyclic one, onto an existing molecular framework, is a common strategy. For instance, the synthesis of indole (B1671886) derivatives, benzimidazoles, and quinolines, which are prevalent in TDO inhibitor structures, frequently utilizes annulation reactions sci-hub.seresearchgate.netacs.orgpreprints.orgunil.chmdpi.com. The Reissert indole synthesis, for example, involves a reductive cyclization to furnish indole-2-carboxylic acid derivatives mdpi.com. Another approach includes the dearomative [3+2] annulation of N-heterocycles with aminocyclopropanes to yield tetrahydroindolizine derivatives with high diastereoselectivity rsc.org.

Functionalization reactions are crucial for modifying and optimizing these scaffolds to enhance their inhibitory potency and selectivity. These reactions include, but are not limited to, C-C and C-O bond formations, amination reactions, and halogenation preprints.orgresearchgate.netacs.orgdoabooks.org. For example, the regioselective Buchwald-Hartwig amination has been used to synthesize diiodinated N-arylaniline derivatives, which can serve as precursors for potential IDO/TDO inhibitors researchgate.net.

Application of Advanced Methodologies in Complex Organic Synthesis (e.g., Radical Chemistry, Organometallic Processes)

Advanced synthetic methodologies offer powerful tools for overcoming challenges in the synthesis of complex TDO inhibitor candidates, enabling the construction of intricate molecular structures with high precision.

Organometallic Processes: Organometallic chemistry, particularly transition metal catalysis, is indispensable for constructing complex TDO inhibitor structures through the formation of new carbon-carbon and carbon-heteroatom bonds researchgate.netacs.orgdoabooks.orgsigmaaldrich.com. Suzuki-Miyaura cross-coupling, for instance, has been utilized in the synthesis of fused-cycle TDO inhibitors, allowing for the strategic coupling of halogenated benzotriazole (B28993) analogues with appropriate indole boronic esters acs.org. Such processes enable the efficient assembly of diverse chemical scaffolds with precise control over regioselectivity and stereoselectivity.

Mechanochemical Synthesis Applications for Improved Sustainability and Efficiency

Mechanochemistry, a solvent-free synthetic approach, has emerged as a groundbreaking methodology for designing clean and efficient chemical processes, aligning with the principles of green chemistry nih.govacs.orgpreprints.orgnih.govcolab.wsresearchgate.netresearchgate.netnih.gov. This technique utilizes mechanical energy, often through ball-milling, to induce chemical reactions, thereby reducing or eliminating the need for bulk solvents and mitigating environmental impact nih.govpreprints.orgnih.govcolab.wsresearchgate.netresearchgate.netnih.gov.

Utilization of Thiourea Dioxide (TDO) as a Reagent in Solvent-Free Systems

Thiourea dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, is a versatile organosulfur compound commonly employed as a reducing agent in various industrial applications, including the textile industry wikipedia.orgnih.gov. It is a white solid that exhibits tautomerism in solution wikipedia.org. In mechanochemical synthesis, TDO's unique properties, including its reducing and electrophilic nature, are harnessed in solvent-free environments to promote various organic transformations preprints.orgnih.govcolab.wsresearchgate.netnih.gov.

TDO's insolubility in most organic solvents and its reactivity being triggered by elevated temperatures have historically limited its application in traditional solution-based synthesis researchgate.net. However, mechanochemistry overcomes these limitations by facilitating solid-state reactions, allowing TDO to exhibit enhanced reactivity without the need for solvents preprints.orgnih.govcolab.wsresearchgate.netnih.gov. This approach has been successfully applied to the synthesis of various heterocyclic classes, including benzimidazoles, providing a more sustainable and eco-friendly methodology for obtaining these important moieties preprints.orgnih.gov.

The mechanochemical utilization of TDO offers a compelling alternative to conventional methods that often involve harsh conditions or toxic solvents. A comparison of reaction conditions and yields for selected heterocycle syntheses using TDO under mechanochemical and solvent-based conditions is presented below:

Table 1: Comparison of Heterocycle Synthesis using Thiourea Dioxide (TDO)

| Reaction Type | Conditions (Mechanochemical) | Yield (Mechanochemical) | Conditions (Solvent-Based) | Yield (Solvent-Based) | Citation |

| Benzimidazoles | Ball-milling, solvent-free | Satisfactory yields | Water, ~60 °C | Satisfactory yields | preprints.orgnih.gov |

| Heterocycles | Ball-milling, solvent-free | Improved reactivity | Organic solvents | Ineffective | preprints.orgresearchgate.net |

Catalytic Roles of Hydrotalcite (HT) in Solvent-Free Organic Transformations

Hydrotalcite (HT) is a class of layered double hydroxides (LDHs) with the general formula [Mg₆Al₂(OH)₁₆CO₃·4H₂O] sigmaaldrich.com. It is recognized for its basic catalytic properties and its ability to be calcined and subsequently rehydrated, which can restore its original layered structure and catalytic activity nih.govacs.orgresearchgate.netresearchgate.netmdpi.com. HT materials are widely utilized as solid base catalysts or catalyst precursors in heterogeneous catalysis for numerous organic reactions researchgate.net.

In the context of solvent-free organic transformations, particularly mechanochemistry, hydrotalcite serves as an effective heterogeneous catalyst, contributing to improved sustainability and efficiency nih.govacs.orgresearchgate.netresearchgate.netmdpi.comunimi.it. Mechanochemical synthesis using HT offers advantages such as simplicity, swiftness, and solventless conditions for catalyst preparation and application acs.org.

Hydrotalcite has been successfully employed in various mechanochemical reactions, including:

Peptide Synthesis: Landeros and Juaristi reported a strategy for peptide synthesis under solvent-free conditions using mechanochemical activation and hydrotalcite as a catalyst nih.govresearchgate.net. Different forms of hydrotalcite (HT-S, HT-C, HT-R) were analyzed as basic catalysts in amino acid coupling reactions, demonstrating their efficacy in providing a variety of peptides nih.govresearchgate.net.

Knoevenagel Condensation: Mechanochemically synthesized hydrotalcites have shown significantly improved catalytic activities in Knoevenagel condensation reactions, achieving higher conversion and product selectivity under solventless conditions and short reaction times compared to conventional methods researchgate.net.

Oxidative Esterification: Hydrotalcite-supported bimetallic catalysts (e.g., CuMn/HT) have proven efficient for oxidative esterification reactions under neat conditions, demonstrating cooperative synergistic effects between the metals and the hydrotalcite support acs.org.

The following table summarizes some research findings on the catalytic activity of hydrotalcite in mechanochemical, solvent-free systems:

Table 2: Catalytic Applications of Hydrotalcite (HT) in Mechanochemical Synthesis

| Reaction Type | Catalyst Type | Conditions (Mechanochemical) | Key Findings/Yields | Citation |

| Peptide Synthesis | Mg-Al Hydrotalcite | Solvent-free, mechanochemical | Variety of peptides obtained | nih.govresearchgate.net |

| Knoevenagel Condensation | Mechanochemically synthesized HTs | Solvent-free, 10 min | >99% product yields (vs 30-40% for conventional) | researchgate.net |

| Oxidative Esterification | CuMn/HT (bimetallic) | Neat conditions | Full conversion of α-hydroxy ketone | acs.org |

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations of TDO-Ligand Complexes

Advanced Molecular Docking and Ligand Binding Site Predictions

Molecular docking is a widely used computational method that predicts the preferred orientation and binding affinity of a ligand (like a TDO inhibitor) to a target protein (TDO). nih.govrsc.orgnih.govresearchgate.netnih.govtandfonline.comportlandpress.com This technique is crucial for identifying potential binding sites and understanding the specific interactions that stabilize the inhibitor-enzyme complex. Studies involving TDO inhibitors often reveal strong binding affinities, with docking scores indicating favorable interactions. nih.gov For instance, molecular docking studies on TDO inhibitors have consistently shown their ability to embed within the TDO protein pocket, forming key interactions such as hydrogen bonds and coordinating with the heme group, which is central to TDO's catalytic activity. nih.govtandfonline.comscirp.orgnih.govacs.org The identification of critical residues within the TDO active site that engage in these interactions is fundamental for structure-based drug design. tandfonline.com

Conformational Analysis and Protein-Ligand Stability Calculations

Molecular dynamics (MD) simulations extend the static view of molecular docking by simulating the time-dependent behavior of atoms and molecules. biorxiv.org For TDO-inhibitor complexes, MD simulations are employed to assess their structural and conformational stability over extended periods, typically tens to hundreds of nanoseconds. nih.govrsc.orgnih.govfigshare.comresearcher.lifebiorxiv.org Parameters such as Root Mean Square Deviation (RMSD) are commonly analyzed to monitor the deviation of the protein and ligand from their initial positions, indicating the stability of the complex. figshare.combiorxiv.org

Furthermore, binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of the interaction between the inhibitor and TDO. nih.govrsc.orgresearchgate.netnih.govfigshare.comresearcher.liferesearchgate.net These calculations decompose the total binding energy into various energetic contributions, such as van der Waals, electrostatic, and solvation forces, providing a detailed understanding of the driving forces behind ligand binding. nih.govrsc.org MD simulations have revealed that TDO, like other enzymes, can undergo conformational changes, particularly in flexible loops near the active site, upon inhibitor binding. rsc.orgresearchgate.netbiorxiv.org These conformational adaptations are critical for optimal ligand binding and can influence inhibitor selectivity. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of TDO inhibitors at the atomic and subatomic levels. nih.govumanitoba.canih.govresearchgate.netresearchgate.netacs.orgacs.orgmdpi.comnih.gov

Density Functional Theory (DFT) Applications in Compound Design and Characterization

DFT is a powerful computational quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules. biorxiv.org It is widely applied in the design and characterization of TDO inhibitors to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. nih.govumanitoba.canih.govresearchgate.netresearchgate.netacs.orgmdpi.comnih.gov DFT calculations can assess the redox stability of inhibitors by determining their ionization potentials (IP) and electron affinities (EA), which are crucial for understanding a compound's behavior in biological systems. nih.gov For instance, studies have shown that for known drugs, IP values typically range from 6.0 to 9.0 eV and EA values from -1.5 to 2.0 eV. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, MEP, NBO) and Reaction Pathway Prediction

Electronic structure analyses provide critical insights into a molecule's chemical behavior.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that dictate a molecule's reactivity and charge transfer characteristics. tocris.comresearchgate.nettandfonline.comnih.gov A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP) : MEP maps visually represent the charge distribution and chemically active sites on a molecule's surface, aiding in the prediction of intermolecular interactions. tocris.comresearchgate.nettandfonline.comnih.gov Regions of negative electrostatic potential are typically susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

Furthermore, quantum chemical calculations are employed to predict reaction pathways, offering detailed mechanistic insights into how TDO catalyzes the oxidation of tryptophan and how inhibitors interfere with this process. acs.org This includes understanding the activation of dioxygen and the subsequent steps in the catalytic cycle. acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are integral to modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. nih.govresearchgate.netfigshare.comnih.govresearchgate.netresearchgate.netneovarsity.orgpreprints.org

QSAR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures and physicochemical properties) and biological activities. nih.govresearchgate.netfigshare.comnih.govresearchgate.netneovarsity.orgpreprints.org For TDO inhibitors, QSAR models are developed using datasets of known inhibitors and their measured activities to predict the inhibitory potential of new, uncharacterized compounds. nih.govresearchgate.net Machine learning algorithms are increasingly integrated into QSAR modeling to enhance predictive accuracy and identify influential molecular features. nih.govresearchgate.netnih.govpreprints.org

Cheminformatics approaches, including QSAR, are vital for:

Virtual Screening : Efficiently screening large virtual compound libraries to prioritize promising TDO inhibitor candidates. nih.govresearchgate.netfigshare.comresearchgate.netresearchgate.net

Lead Optimization : Guiding chemical modifications to improve the potency, selectivity, and pharmacokinetic properties of TDO inhibitors. researchgate.netfigshare.comnih.govpreprints.org

Structure-Activity Relationship (SAR) Analysis : Providing a systematic understanding of how changes in chemical structure affect TDO inhibitory activity and selectivity against related enzymes like Indoleamine 2,3-dioxygenase (IDO1). rsc.orgnih.govnih.govtandfonline.comnih.govnih.govvliz.beacs.org This is particularly important for designing selective TDO inhibitors that avoid off-target effects. rsc.orgnih.govnih.gov

Future Research Directions and Unexplored Avenues

Identification of Novel TDO Regulatory Mechanisms and Allosteric SitesTryptophan 2,3-dioxygenase (TDO), a heme enzyme, plays a crucial role as the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, catalyzing the oxidation of L-tryptophan to N-formyl-L-kynurenine.wikipedia.orgnih.govmdpi.comWhile TDO expression is primarily observed in the liver, it can also be induced in other tissues, including the brain and epididymis.wikipedia.orgplos.orgUnderstanding its intricate regulatory mechanisms is paramount for therapeutic interventions.

Current knowledge indicates that TDO activity is broadly regulated by several mechanisms: hormonal induction, notably by glucocorticoids; substrate activation by L-tryptophan itself; cofactor activation by heme; and end-product inhibition by reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [NAD(P)H]. nih.gov L-tryptophan, in particular, can act as an allosteric inducer, with studies suggesting the presence of at least two distinct tryptophan binding sites on the enzyme: a catalytic site and an allosteric site. nih.gov Furthermore, a second, potentially allosteric, L-tryptophan-binding site has been identified at the tetramer interface of the TDO enzyme. pnas.orgpdbj.orgresearchgate.netresearchgate.net

Research indicates that high concentrations of tryptophan stabilize the tetrameric conformation of TDO through binding to four exosites, thereby stimulating tryptophan catabolism. Conversely, when tryptophan levels are low, the absence of this binding destabilizes the tetrameric structure, leading to the formation of inactive monomers and dimers, which are subsequently degraded. researchgate.net Additionally, reactive oxygen species, such as superoxide (B77818) and hydrogen peroxide, along with reducing agents like ascorbate (B8700270), have been shown to stimulate TDO activity through a reductive activation process. nih.gov

Future research will focus on elucidating these regulatory mechanisms in greater detail, particularly identifying novel allosteric sites beyond those currently understood. This involves:

High-resolution structural studies (e.g., cryo-EM, X-ray crystallography) of TDO in various conformational states and in complex with different modulators to map allosteric pockets.

Advanced biochemical and biophysical techniques to characterize the kinetics and thermodynamics of allosteric binding and its impact on catalytic activity and enzyme stability.

Investigation of post-translational modifications (e.g., phosphorylation, ubiquitination) that might regulate TDO activity or stability, building upon findings that tryptophan absence can trigger TDO ubiquitination and degradation. researchgate.net

Exploration of novel endogenous metabolites or small molecules that act as allosteric activators or inhibitors, providing new avenues for therapeutic modulation.

Design and Discovery of Highly Selective and Potent TDO ModulatorsThe design and discovery of highly selective and potent TDO modulators represent a significant area of future research, particularly due to TDO's emerging role as a therapeutic target in oncology, immunotherapy, and neurodegenerative diseases.patsnap.comoncolines.commichaeljfox.orgTDO inhibitors, for instance, hold promise in cancer treatment by preventing tryptophan depletion and kynurenine accumulation in the tumor microenvironment, thereby reducing immunosuppression and enhancing anti-tumor immune responses.patsnap.com

Current efforts in modulator design aim to optimize the structure of existing inhibitors to improve their selectivity and activity. This includes exploring novel design strategies, such as structural modifications based on natural products and implementing high-throughput screening methodologies. scirp.org TDO inhibitors typically engage with key residues within the enzyme's active site through various non-covalent interactions, competitively blocking the binding of tryptophan. scirp.org Both hydrogen bonding and hydrophobic interactions are critical for effective inhibitor binding. scirp.org

Several classes of TDO inhibitors have been reported, including indole (B1671886) derivatives, naphthotriazole diones, aminoisoxazoles, tryptanthrins, platinum (IV) complexes, and small molecule conjugates. scirp.org Rational drug design approaches have successfully led to the development of selective TDO2 inhibitors, such as fused-cycle compounds and 6-(1H-indol-3-yl)-benzotriazole scaffolds. uclouvain.be A notable advancement in this field is the implementation of the CYP Index, a property-based drug design parameter utilized to develop inhibitors with appreciable selectivity for TDO over cytochrome P450 3A4 (CYP3A4), thereby mitigating the risk of unwanted drug-drug interactions. researchgate.netnih.gov Furthermore, the development of dual inhibitors targeting both TDO and indoleamine 2,3-dioxygenase 1 (IDO1) is also underway, with some compounds demonstrating high potency and favorable pharmacokinetic profiles. ekb.eg

Future research will focus on:

Developing novel chemical scaffolds that exhibit enhanced selectivity for TDO over other heme-containing enzymes and related tryptophan-catabolizing enzymes like IDO1/2, minimizing off-target effects.

Utilizing fragment-based drug discovery and DNA-encoded library screening to identify new lead compounds with unique binding modes.

Designing allosteric modulators that can fine-tune TDO activity without directly competing with the substrate at the active site, potentially offering a safer therapeutic window.

Employing advanced synthetic chemistry techniques to synthesize and optimize novel TDO activators, which could be beneficial in conditions characterized by insufficient tryptophan catabolism.

Conducting comprehensive structure-activity relationship (SAR) studies coupled with computational modeling to guide the rational design of next-generation TDO modulators.

Integration of Multi-Omics Data for Systems-Level Understanding of Tryptophan MetabolismIntegrating multi-omics data is crucial for achieving a comprehensive, systems-level understanding of tryptophan metabolism and the role of TDO within complex biological networks. Multi-omics research combines data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems.mdpi.commetwarebio.comThis integrated approach is instrumental in identifying combinatorial biomarkers, unraveling disease mechanisms, and advancing personalized medicine.metwarebio.com

Tryptophan metabolism is a fundamental biological pathway, generating diverse metabolites that are vital for numerous physiological and pathophysiological processes, including neuronal function, immunity, aging, and disease. creative-proteomics.comcreative-proteomics.com The kynurenine pathway, initiated by TDO, accounts for approximately 95% of dietary tryptophan degradation. mdpi.comnih.govcreative-proteomics.comnih.gov Integrating multi-omics data allows researchers to identify connections between different molecular layers, explaining the crosstalk of biological features that are specific to disease states and can serve as valuable biomarkers. frontiersin.org

Examples of this approach include the use of genomic and metabolomic analyses to understand tryptophan metabolism in microbial contexts and predict metabolite profiles. frontiersin.org Integrated proteomics and metabolomics analysis is also a commonly employed strategy to gain deeper insights into metabolic alterations. creative-proteomics.comcreative-proteomics.com Recent studies have successfully applied multi-omics data integration to explore the critical role of the kynurenine pathway in triple-negative breast cancer and to predict prognosis in gastric cancer. nih.govnih.gov

Future research directions in this area include:

Developing robust computational frameworks and bioinformatics tools for seamless integration and analysis of large-scale multi-omics datasets related to tryptophan metabolism.

Applying advanced machine learning algorithms to identify novel correlations and regulatory hubs within the tryptophan metabolic network across different tissues and disease states.

Conducting longitudinal multi-omics studies to capture dynamic changes in TDO activity and tryptophan metabolite profiles in response to physiological stimuli, dietary changes, or therapeutic interventions.

Integrating clinical data with multi-omics profiles to identify patient stratification biomarkers and predict treatment responses for TDO-targeting therapies.

Exploring the interplay between the gut microbiome, host tryptophan metabolism, and TDO activity using integrated metagenomics, metabolomics, and proteomics approaches.

Development of Advanced Computational Methodologies for Predictive Chemical and Biological ModelingThe development of advanced computational methodologies, particularly in the realm of predictive chemical and biological modeling, is revolutionizing drug discovery by accelerating workflows and enhancing the prediction of drug properties and interactions. Computer-Aided Drug Design (CADD) employs sophisticated algorithms to simulate and predict how drug molecules will interact with their biological targets, such as proteins or DNA, thereby providing insights into molecular structure, binding, and pharmacological effects.nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) are pivotal in this transformation, enabling the prediction of molecular properties, understanding drug-receptor interactions, and forecasting biological responses based on chemical structures. nih.govnih.gov Deep Learning (DL) models are capable of analyzing vast datasets, including chemical structures, biological activities, and pharmacokinetic properties, to predict the efficacy and safety of potential drug candidates. nih.gov The integration of quantum chemistry with AI further accelerates the exploration of chemical space, guiding the design of novel drug candidates. nih.gov

These predictive models play a crucial role in de-risking drug discovery by helping researchers narrow down the selection pool of potential drugs, thus allocating resources more efficiently and reducing the high failure rates in clinical trials. broadinstitute.org AI models can effectively screen for potential biological effects and predict toxicity, such as drug-induced cardiotoxicity and liver injury, early in the discovery process. nih.govbroadinstitute.org An example of such innovation is MolE, a new foundation model for chemistry that utilizes molecular graphs and has been trained on over 842 million molecular graphs, demonstrating superior performance in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. springernature.com Furthermore, knowledge graphs are being increasingly employed for predictive modeling by enriching the biological context with pathway information and biomarkers. cas.org

Future directions in advanced computational methodologies for TDO-related research and drug discovery include:

Building more sophisticated foundation AI models capable of integrating diverse data modalities, including multi-omics data (genomics, transcriptomics, proteomics, metabolomics), for a comprehensive approach to TDO modulation. researchgate.net

Exploring the potential of quantum AI algorithms to tackle complex problems in TDO drug discovery that are currently intractable with classical computing, such as highly accurate simulations of enzyme-ligand binding. researchgate.net

Developing explainable AI (XAI) models to provide transparent insights into the predictions made, fostering trust and facilitating the interpretation of complex biological and chemical interactions.

Creating predictive models for TDO modulator specificity and off-target effects, leveraging large datasets of known compounds and their interactions with a broad range of biological targets.

Implementing robust validation strategies for computational models, including prospective experimental validation, to ensure the accuracy and reliability of predictions in real-world drug discovery settings. researchgate.net

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Tdo-HT in experimental settings?

- Methodological Answer :

- Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does this compound interact with [specific biological pathway] under varying pH conditions (e.g., 5.0–7.4) in vitro?"

- Ensure clarity and specificity by avoiding broad terms. Validate feasibility via pilot studies or computational modeling .

- Align with theoretical frameworks (e.g., molecular docking studies for interaction hypotheses) and operationalize variables for measurable outcomes .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Use Boolean operators (AND/OR/NOT) in databases like PubMed or Web of Science with keywords: "this compound AND kinetics," "this compound AND synthesis pathway." Filter by publication date (e.g., 2015–2025) and study type (e.g., in vivo, meta-analysis) .

- Track citations via reference management tools (Zotero, EndNote). Critically appraise sources using checklists like PRISMA for systematic reviews or STROBE for observational studies .

Q. How to design a robust experimental protocol for this compound characterization?

- Methodological Answer :

- Define control groups (e.g., wild-type vs. This compound knockout models) and randomization procedures to mitigate bias. Use dose-response curves (e.g., 0.1–100 μM) to assess efficacy thresholds .

- Validate instruments (e.g., HPLC for purity checks) and pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Advanced Research Questions

Q. How to resolve contradictory findings in this compound studies (e.g., opposing catalytic efficiency results)?

- Methodological Answer :

- Conduct sensitivity analyses to identify confounding variables (e.g., temperature fluctuations, solvent purity). Apply triangulation: compare data from crystallography, kinetic assays, and molecular dynamics simulations .

- Use meta-regression to explore heterogeneity across studies, adjusting for covariates like sample size or assay methodology .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound experiments?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

- Address outliers via robust regression or non-parametric tests (e.g., Kruskal-Wallis). Validate assumptions with residual plots and normality tests (Shapiro-Wilk) .

Q. How to design a systematic review and meta-analysis for this compound’s therapeutic potential?

- Methodological Answer :

- Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, ≥10 subjects). Extract effect sizes (e.g., odds ratios for efficacy) and assess bias via ROBINS-I tool .

- Perform subgroup analyses by study design (e.g., RCTs vs. cohort studies) and use random-effects models to account for variability .

Methodological Tools and Frameworks

Q. How to optimize search strategies for this compound-related datasets in public repositories?

- Methodological Answer :

- Use APIs from repositories like UniProt or ChEMBL with query filters: "this compound AND organism=Homo sapiens." Employ machine learning tools (e.g., BERT-based models) to extract entity-relationship data from unstructured text .

Q. What ethical considerations are critical when designing human subject studies involving this compound derivatives?

- Methodological Answer :

- Obtain IRB approval and document informed consent processes. Use double-blinding and placebo-controlled designs to minimize risk. Monitor adverse events via DSMB (Data Safety Monitoring Boards) .

Data Management and Reproducibility

Q. How to ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.